Bongkrekic Acid (ammonium salt)

Description

BenchChem offers high-quality Bongkrekic Acid (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bongkrekic Acid (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H47N3O7 |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

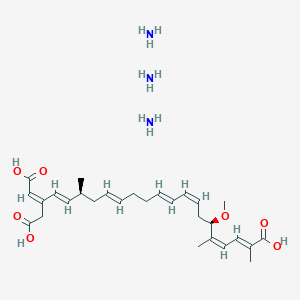

azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |

InChI |

InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1 |

InChI Key |

WOAWKQQXQSOKNY-QPKBJCHUSA-N |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

Bongkrekic Acid (ammonium salt) discovery and history

Discovery, Mechanism, and Pharmacological Application[1]

Executive Summary

Bongkrekic Acid (BA) is a rare, heat-stable, respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Historically associated with fatal food poisoning outbreaks in Indonesia (tempe bongkrek) and China (fermented corn), BA has evolved from a toxicological hazard into a precise molecular tool for studying mitochondrial bioenergetics.[1]

This guide provides a technical deep-dive for researchers, focusing on the ammonium salt formulation (

Part 1: Historical Genesis & Discovery

The discovery of Bongkrekic Acid is rooted in the "Tempe Bongkrek" crisis of the early 20th century in Java, Indonesia.[1]

1.1 The "Tempe Bongkrek" Crisis

Tempe bongkrek is a traditional fermented food made from coconut press cake (a lipid-rich byproduct).[1] In the 1930s, economic depression led to unhygienic home-production, resulting in outbreaks of fatal food poisoning characterized by hyperglycemia followed by severe hypoglycemia, liver failure, and death.[1]

1.2 Isolation and Identification

Dutch scientists W.K.[1] Mertens and A.G. van Veen at the Eijkman Institute in Batavia (now Jakarta) were the first to investigate the etiology.[1]

-

1933: They isolated the causative bacterium, originally naming it Pseudomonas cocovenenans (meaning "poison-berry" from coconut).[1] Modern taxonomy has reclassified it as Burkholderia gladioli pathovar cocovenenans .[1]

-

Toxin Isolation: They identified two toxins:[1]

Part 2: Chemical Characterization & Synthesis

2.1 The Ammonium Salt Formulation

While the free acid of BA is highly lipophilic and unstable, the commercial research standard is the ammonium salt .[1]

| Feature | Free Acid ( | Ammonium Salt ( |

| Solubility | Soluble in organic solvents (DMSO, MeOH); poor in water. | Water soluble (>1 mg/mL); ideal for biological buffers. |

| Stability | Prone to lactonization and oxidative degradation. | Enhanced stability; prevents spontaneous lactonization at neutral pH. |

| Usage | Chemical synthesis intermediates.[4] | Mitochondrial assays , cell culture, pharmacological studies.[1] |

2.2 Total Synthesis Milestones

The complex structure of BA (highly unsaturated, multiple conjugated double bonds) made it a formidable synthetic challenge.[1]

-

1984 (Corey et al.): The first total synthesis was achieved by E.J.[1][5] Corey at Harvard. This landmark synthesis confirmed the absolute configuration and provided a route to isotopically labeled derivatives.

-

2009 (Shindo et al.): Developed a more efficient, convergent synthesis using Suzuki-Miyaura coupling to assemble the three key fragments, significantly improving yield and accessibility for analog generation.[1]

Part 3: Mechanistic Deep Dive (The ANT Inhibitor)

Bongkrekic Acid is a specific, non-competitive inhibitor of the Adenine Nucleotide Translocase (ANT) , the gatekeeper protein responsible for exchanging cytoplasmic ADP for mitochondrial ATP.[1]

3.1 The "Locking" Mechanism

ANT cycles between two conformational states:[1]

-

c-state: Open to the cytoplasm (binds ADP).[6]

-

m-state: Open to the matrix (binds ATP).

Bongkrekic Acid binds exclusively to the m-state of ANT on the matrix side.[1] It acts as a "molecular staple," locking the transporter in the matrix-facing conformation.[1] This prevents the conformational change required to transport ATP out of the mitochondria, effectively halting oxidative phosphorylation.[1]

-

Contrast with Atractyloside (ATR): ATR binds to the c-state (cytosolic side).[1] While both inhibit transport, they lock the protein in opposite conformations.[1] This distinction is critical for structural biology studies of the mitochondrial carrier family.

3.2 Visualization: ANT Inhibition Pathway[1]

Figure 1: Mechanism of Action.[1][2] BA crosses the inner membrane and locks ANT in the m-state, preventing ATP export.[1]

Part 4: Biosynthesis & Production[1][7]

The production of BA is governed by the bon gene cluster (~68 kb) in B. gladioli.[1] It is a Type I Polyketide Synthase (PKS) system.

4.1 Environmental Triggers

Toxin production is highly dependent on the lipid environment.[1]

-

Lipid Richness: High concentrations of fatty acids (coconut fat, corn oil) induce the expression of the bon cluster.[1]

-

Co-culture: Fungal presence (e.g., Rhizopus in tempe) can release free fatty acids that stimulate bacterial toxin production.[1]

4.2 Visualization: Biosynthetic Logic

Figure 2: Biosynthetic pathway of Bongkrekic Acid triggered by lipid-rich environments.

Part 5: Experimental Protocols

Protocol 1: Handling and Solubilization (Ammonium Salt)

Objective: Prepare a stable stock solution for mitochondrial assays.

-

Reagent: Obtain Bongkrekic Acid (Ammonium Salt).[7] Appearance: White lyophilized powder.

-

Solvent: Use 0.01 M Tris buffer (pH 7.5) or distilled water.[7] Avoid acidic buffers which may precipitate the free acid.[1]

-

Concentration: Dissolve to a master stock of 1 mg/mL (approx. 2 mM) .

-

Storage: Aliquot into light-protective vials (BA is UV-sensitive due to conjugated dienes). Store at -20°C . Stable for >1 year.

-

Verification: Check absorbance at 267 nm (characteristic UV max).

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: Validate ANT inhibition in isolated mitochondria or permeabilized cells.[1]

-

Preparation: Isolate mitochondria from mouse liver or use permeabilized HepG2 cells.

-

Basal State: Resuspend in respiration buffer (containing inorganic phosphate, ADP, and substrate like Succinate/Rotenone).[1]

-

State 3 Respiration: Add ADP (final 1 mM). Observe rapid oxygen consumption (State 3).

-

Inhibition Step: Inject Bongkrekic Acid (Ammonium Salt) to a final concentration of 20 µM .

-

Readout:

-

Result: Immediate cessation of ADP-stimulated respiration.

-

Control: Add Oligomycin (ATP synthase inhibitor) to a parallel well.[1] BA effect should mimic Oligomycin but acts upstream at the transporter.[1]

-

Differentiation: Add Atractyloside (50 µM) to a separate run. While both inhibit respiration, BA-treated mitochondria will not bind radiolabeled CAT (Carboxyatractyloside) effectively due to conformational locking.[1]

-

References

-

Mertens, W.K. & Van Veen, A.G. (1933).[1] De bongkrek-vergiftigingen in Banjoemas. Geneeskundig Tijdschrift voor Nederlandsch-Indië. (Note: Historical citation, linked to related modern review).

-

Henderson, P.J.[1] & Lardy, H.A. (1970).[1] Bongkrekic acid.[1][3][4][5][7][8][9][10][11][12][13] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][4][8][14] Journal of Biological Chemistry. Link

-

Corey, E.J.[1][5][9] & Tramontano, A. (1984).[1][5] Total synthesis of bongkrekic acid. Journal of the American Chemical Society.[1] Link

-

Anwar, M. et al. (2017).[1] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology. Link

-

Moebius, N. et al. (2012).[1] Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli. Chemistry & Biology. Link

-

Sato, Y., Shindo, M. et al. (2009).[1] Efficient synthesis of bongkrekic acid.[4][5][10][15] Three-component convergent strategy. Tetrahedron Letters. Link

Sources

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. BONGKREKIC ACID | 11076-19-0 [chemicalbook.com]

- 8. Synthesis and Conversion of Bongkrekic Acid and its Bioactivity | CiNii Research [cir.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Technical Guide: Bongkrekic Acid Biosynthesis in Burkholderia gladioli

Executive Summary

Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced exclusively by Burkholderia gladioli pathovar cocovenenans (BGC). Chemically, it is a highly unsaturated, branched tricarboxylic acid. Its mechanism of action—irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)—makes it a compound of significant interest for apoptosis research and a critical target for food safety monitoring.

This guide dissects the molecular machinery of BA production.[1][2] Unlike canonical polyketide synthases (PKS), the BA pathway utilizes a non-canonical trans-AT PKS system coupled with a unique

Part 1: The Genetic Architecture (bon Cluster)

The capability to produce BA is encoded by the ~62 kb bon biosynthetic gene cluster. This cluster is a genomic island, likely acquired via horizontal gene transfer, which explains why only the cocovenenans pathovar is toxigenic.

Gene Function Table[3]

The bon cluster (GenBank Ref: KC512396) operates as a synchronized assembly line.

| Gene | Protein Type | Primary Function | Mechanism/Causality |

| bonA | PKS (Modules 1-3) | Carbon Chain Assembly | Initiates synthesis; contains docking domains for |

| bonB | PKS (Modules 4-6) | Carbon Chain Elongation | Completes the polyketide backbone assembly. |

| bonC | Acyltransferase (trans-AT) | Malonyl-CoA Loading | Discrete enzyme that loads extender units onto ACP domains of BonA/BonB (unlike cis-AT PKS). |

| bonF-I | HMGS Cassette | A multi-enzyme complex that installs methyl/side chains at the | |

| bonL | P450 Monooxygenase | Tailoring | Oxidizes the terminal methyl group to a carboxylic acid (creating the tricarboxylic acid functionality).[1] |

| bonR | LuxR-type Regulator | Transcriptional Activation | Senses environmental/QS signals to trigger cluster expression. |

| bonJ | TE (Thioesterase) | Chain Release | Offloads the mature polyketide from the enzymatic assembly line. |

Part 2: Biosynthetic Mechanism (The "How")

The synthesis of BA is distinct from standard fatty acid synthesis. It involves a Type I Modular Polyketide Synthase with two critical deviations from the norm: trans-Acyltransferase (trans-AT) architecture and

The Trans-AT Logic

In canonical PKSs, the Acyltransferase (AT) domain is embedded within each module. In the bon pathway, BonC is a free-standing enzyme. It iteratively loads malonyl-CoA onto the Acyl Carrier Proteins (ACPs) of BonA and BonB. This "trans" mechanism allows for greater evolutionary plasticity.

The -Branching Event (The Critical Step)

BA contains unique alkyl branches that are not derived from methylmalonyl-CoA. Instead, they are installed by the BonF-I cassette (homologous to HMG-CoA synthase enzymes).

-

BonA pauses chain elongation.

-

BonF-I complex attacks the

-keto intermediate. -

An alkyl group is introduced (creating the branching points seen in the final BA structure).

-

This structural feature is what allows BA to lock the mitochondrial ANT in the "m" state, preventing ATP transport.

Pathway Visualization

Figure 1: The Bongkrekic Acid biosynthetic assembly line. Note the interaction of the discrete trans-AT (BonC) and the branching cassette (BonF-I) with the main PKS modules.

Part 3: Regulatory Networks

The production of BA is not constitutive; it is tightly regulated by environmental conditions, specifically the presence of lipids and population density.

Lipid-Dependent Induction

B. gladioli produces BA efficiently only in lipid-rich environments (e.g., coconut press cake, fermented corn).

-

Mechanism: Lipolysis releases free fatty acids (glycerol and oleic acid).

-

Causality: Fatty acid metabolism generates high pools of Acetyl-CoA (precursor) and likely signals the BonR regulator to derepress the bon cluster. Glucose-rich media often suppresses BA production (Catabolite Repression).

Quorum Sensing (QS)

While B. gladioli possesses the bgbI/bgbR QS system (regulating toxoflavin), BA production is linked to the specific regulator BonR .

-

BonR Function: A LuxR-family transcription factor located upstream of bonA.

-

Trigger: It binds to the promoter region of the bon operon. Its activation is density-dependent, ensuring toxin is only produced when the bacterial population is sufficient to compete with fungi (e.g., Rhizopus in tempeh).

Regulatory Logic Diagram

Figure 2: Regulatory cascade for BA production. Note the dependence on lipid metabolism and specific temperature windows (22-30°C).

Part 4: Experimental Protocols

Safety Warning (Critical)

DANGER: Bongkrekic Acid is a lethal mitochondrial toxin (LD50 ~1-3 mg/kg). There is no specific antidote.

BSL-2 containment is required for the organism.

Chemical Fume Hood is required for handling purified toxin.

Inactivation: Autoclave cultures at 121°C for 30 min. BA is heat-stable; chemical inactivation (strong alkali) is preferred for surfaces.

Optimized Production Protocol

Standard LB broth is insufficient for BA production. You must mimic the "Tempeh Bongkrek" environment.

Step 1: Inoculum Preparation

-

Streak B. gladioli pv. cocovenenans on Potato Dextrose Agar (PDA).

-

Incubate at 30°C for 24-48 hours.

-

Suspend single colony in 5 mL Tryptone Soya Broth (TSB).

Step 2: Fermentation (The "Causality" Step)

-

Medium: Potato Dextrose Broth (PDB) supplemented with 2% Glycerol or Coconut Milk (50% v/v) .

-

Why: Glycerol/lipids provide the acetyl-CoA pool and metabolic signals required to activate bonR.

-

-

Conditions:

-

Temperature: 26°C (Critical: >37°C drastically reduces toxin yield despite bacterial growth).

-

Agitation: 150-200 rpm (BA production is aerobic).

-

Time: 3-5 days.

-

Step 3: Extraction & Detection (Self-Validating)

-

Clarification: Centrifuge culture (10,000 x g, 10 min). Collect supernatant.

-

Acidification: Adjust pH to 2.0 with HCl (BA is an acid; this protonates it for organic solvent extraction).

-

Extraction: Mix 1:1 with Ethyl Acetate or Chloroform. Vortex vigorously.

-

Dry: Evaporate solvent layer under nitrogen. Re-suspend in Methanol.

-

HPLC Validation:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Methanol:Water (with 0.1% acetic acid) gradient.

-

Detection: UV at 267 nm (Characteristic absorption max for BA).

-

Genetic Confirmation (Knockout)

To confirm a strain is toxigenic or to study gene function:

-

Design: Target bonA (PKS) or bonR (Regulator).

-

Vector: Use a suicide plasmid (e.g., ppK18mobsacB) for homologous recombination.

-

Validation: The mutant should grow normally on lipid media but produce zero peak at 267 nm in HPLC. This serves as the negative control for all toxicity assays.

References

-

Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli." Chemistry & Biology. Link

-

Anwar, M., et al. (2017). "Bongkrekic acid—a review of a lesser-known mitochondrial toxin." Journal of Mitochondria, Plastids and Endosymbiosis. Link

-

Zhang, J., et al. (2020). "Genomic analysis of Burkholderia gladioli pv. cocovenenans reveals the evolutionary origin of the bongkrekic acid biosynthesis gene cluster."[4] Frontiers in Microbiology. Link

-

Falconer, S.B., et al. (2011). "Burkholderia gladioli produces a novel antibiotic, gladiolin, with activity against Mycobacterium tuberculosis." Journal of the American Chemical Society. (Provides context on B. gladioli PKS machinery). Link

-

Gao, J., et al. (2023). "Outbreak of Bongkrekic Acid Poisoning Associated with Fermented Corn Noodles." China CDC Weekly. Link

Sources

- 1. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The bon Gene Cluster: Genomic Architecture and Biosynthetic Logic of Bongkrekic Acid

[1][2][3][4]

Executive Summary

Bongkrekic Acid (BA) is a rare, highly unsaturated tricarboxylic fatty acid produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3][4] While historically notorious for lethal food poisoning outbreaks involving fermented coconut (tempeh bongkrek), BA has emerged as a critical molecular probe in mitochondrial biology. It functions as a specific, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), effectively freezing the mitochondrial permeability transition pore (mPTP).

This guide delineates the genomic basis of BA production—specifically the bon biosynthetic gene cluster.[5][1][2][6][4][7][8][9] It provides a technical roadmap for the heterologous expression, fermentation, and isolation of BA, synthesizing seminal work by the Hertweck group with recent insights into beta-branching mechanisms.

Warning: Bongkrekic Acid is a lethal respiratory toxin.[2][4][10] All protocols described herein requires BSL-2 containment and strict adherence to chemical safety standards.

Genomic Architecture of the bon Cluster

The biosynthesis of BA is governed by a 64-kb trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, designated as the bon cluster. Unlike canonical cis-AT PKS systems, the bon cluster relies on discrete acyltransferases and features a complex "beta-branching" cassette essential for the molecule's bioactivity.

Gene Function Table

The following table breaks down the specific roles of the open reading frames (ORFs) within the bon cluster.

| Gene | Size (aa) | Putative Function | Mechanistic Role |

| bonA | 4,210 | PKS (Modules 1-2) | Chain initiation; contains non-elongating KS domain. |

| bonB | 3,650 | PKS (Modules 3-4) | Chain elongation; introduces polyene structure. |

| bonC | 1,890 | PKS (Module 5) | Elongation; variable presence in some strains. |

| bonD | 2,100 | PKS (Module 6) | Chain termination; TE (Thioesterase) domain for release. |

| bonE | 320 | Discrete AT | Trans-acting Acyltransferase; loads malonyl-CoA. |

| bonF | 410 | KS-III | Beta-branching cassette (initiation).[11][12] |

| bonG | 380 | HMG-CoA Synthase | Beta-branching; introduces acetate unit at beta-position. |

| bonH | 260 | ECH (Enoyl-CoA Hydratase) | Beta-branching; dehydration step 1. |

| bonI | 250 | ECH (Enoyl-CoA Hydratase) | Beta-branching; dehydration step 2 (specific stereochemistry). |

| bonJ | 450 | P450 Monooxygenase | Tailoring; potential hydroxylation/oxidation. |

| bonK | 460 | P450 Monooxygenase | Tailoring; oxidation of methyl group to carboxylate.[4] |

| bonL | 520 | Acyl-CoA Ligase | Activates starter unit (likely fatty acid derivative). |

| bonN | 90 | Discrete ACP | Crucial: Carrier protein specifically for beta-branching units. |

Cluster Visualization

The following diagram illustrates the linear arrangement of the bon gene cluster.

Figure 1: Linear topology of the bon biosynthetic gene cluster in B. gladioli pv.[7] cocovenenans.

Biosynthetic Mechanistics[12][13]

The production of BA involves a sophisticated assembly line that deviates from standard PKS logic. Understanding this is vital for any genetic engineering attempts.

The Beta-Branching Anomaly

BA contains specific methyl/carboxymethyl branches at the beta-position of the polyketide chain. This is not achieved by methylmalonyl-CoA incorporation but by a "beta-branching" cassette (BonF, G, H, I, N).

-

BonN (ACP Donor): A discrete ACP that is loaded with a malonyl unit.[13]

-

BonG (HMG-CS): Condenses the malonyl-BonN with the beta-keto intermediate on the main PKS module.

-

BonH/I (ECH): Dehydrate and decarboxylate the intermediate to form the beta-branch (methylene or methyl group).

The Oxidative Finish

The final molecule is a tricarboxylic acid.[4] The PKS assembly produces a precursor with methyl groups. The cytochrome P450 monooxygenase BonL (and potentially BonK) performs a 6-electron oxidation of a specific methyl group to convert it into the terminal carboxylic acid moieties, conferring the molecule's solubility and ANT-binding capability.

Figure 2: Biosynthetic logic flow from precursor activation to P450-mediated oxidative maturation.

Production and Isolation Protocols

Cultivation Strategy

B. gladioli pv. cocovenenans requires specific lipid triggers to maximize BA titers. Standard LB broth yields poor results. The presence of oleic acid or coconut lipids stimulates the bon cluster expression.[2]

Recommended Medium (Modified PDB-Lipid):

-

Potato Dextrose Broth (PDB): 24 g/L

-

Glycerol: 10 g/L

-

Critical Additive: Coconut Oil (2% v/v) or Oleic Acid (1% v/v)

-

pH: 7.0

-

Incubation: 30°C, 180 rpm for 4-5 days.

Extraction Protocol (Self-Validating)

BA is a tricarboxylic acid; its solubility is highly pH-dependent. This property is exploited for purification.

-

Acidification: Harvest culture supernatant (centrifuge 8000 x g, 15 min). Adjust supernatant pH to 3.0 using 2M HCl. Validation: The solution should turn cloudy as BA and lipids protonate.

-

Solvent Partition: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

-

Concentration: Evaporate EtOAc to dryness under reduced pressure (Rotavap at 40°C).

-

Reconstitution: Dissolve residue in 100% Methanol.

HPLC Purification

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm). Mobile Phase:

-

A: Water + 1% Acetic Acid (Suppresses ionization, improving peak shape).[14]

-

B: Methanol. Gradient:

-

0-5 min: 60% B

-

5-20 min: Linear ramp to 90% B

-

20-25 min: Hold 90% B Detection: UV at 267 nm (Characteristic absorption max for BA).

Molecular Pharmacology: ANT Inhibition

Bongkrekic Acid is unique because it targets the mitochondrial Adenine Nucleotide Translocase (ANT) from the matrix side, locking it in the "m-state" (matrix-open). This contrasts with Atractyloside, which locks ANT in the "c-state" (cytosol-open).

Mechanism:

-

BA permeates the outer mitochondrial membrane (lipophilic).

-

It enters the matrix (pH gradient driven).

-

It binds to ANT, preventing the conformational change required to translocate ADP into the matrix and ATP out.

-

Result: Cessation of oxidative phosphorylation and inhibition of the Mitochondrial Permeability Transition Pore (mPTP) opening.

Figure 3: Mechanism of Action: BA locking ANT in the m-state, halting nucleotide exchange.

References

-

Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli."[6][3][4][10] Chemistry & Biology, 19(9), 1164-1174.[3][4][10][15]

-

Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[10] Journal of Medical Toxicology, 13(2), 173-179.[10]

-

Ruprecht, J.J., et al. (2019). "The mechanism of nucleotide exchange by the mitochondrial ADP/ATP carrier." Current Opinion in Structural Biology, 57, 135-142.

-

Winter, A.J., et al. (2023). "β-Branching in the biosynthesis of bongkrekic acid: a complex affair."[13] RSC Chemical Biology.

Sources

- 1. Bongkrekic Acid as a Threat to Food Safety | Encyclopedia MDPI [encyclopedia.pub]

- 2. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety [mdpi.com]

- 3. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]

- 9. Isolation and Identification of Burkholderia gladioli pathovar cocovenenans from Black Fungus and Characteristics of the Bon Gene Cluster — Shanghai Municipality, China, 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jurnal.untirta.ac.id [jurnal.untirta.ac.id]

- 11. β-Branching in the biosynthesis of bongkrekic acid: a complex affair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Branching in the biosynthesis of bongkrekic acid: a complex affair - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 15. pubs.acs.org [pubs.acs.org]

Targeting the Mitochondrial Gatekeeper: A Technical Guide to the Synthesis of Bongkrekic Acid and Its Analogs

Executive Summary & Biological Imperative

Bongkrekic Acid (BA) is a polyketide respiratory toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3] While historically notorious for fatal food poisoning outbreaks in fermented coconut and corn products (tempe bongkrek), BA has become an indispensable molecular probe in mitochondrial physiology.

The Core Value Proposition: BA is a specific ligand for the Adenine Nucleotide Translocase (ANT) .[4] Unlike Atractyloside (ATR), which locks ANT in the cytoplasmic-open (c-state), BA locks ANT in the matrix-open (m-state) . This unique binding mode inhibits the Mitochondrial Permeability Transition Pore (mPTP), making BA a potent—albeit toxic—inhibitor of apoptosis.

For drug developers, the BA scaffold offers a template for designing anti-ischemic agents that prevent reperfusion injury by stabilizing mitochondrial integrity. This guide details the chemical logic required to synthesize BA and its simplified analogs.

Structural Deconstruction

To synthesize BA, one must first respect its geometric complexity. It is a tricarboxylic acid characterized by a highly unsaturated backbone containing seven double bonds.[5]

IUPAC Name: (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[5]

Key Structural Motifs (The "Warheads")

-

The C1/C22 Carboxylic Acids: Terminal polar anchors essential for ANT binding.

-

The C20 Carboxymethyl Tail: A branching acid group that is critical for locking the m-state conformation.

-

The C6 Methoxy Group: A stereogenic center (

) that influences the backbone curvature. -

The Polyene Chain: A rigid linker with specific

geometry. Isomerization here (e.g., to Iso-bongkrekic acid) alters potency.[6]

Mechanism of Action: The ANT Lock

Understanding the target is prerequisite to synthesis. BA does not merely "plug" the hole; it conformationally freezes the transporter.

Figure 1: The bi-state mechanism of ANT. BA specifically arrests the transporter in the matrix-facing orientation (m-state), preventing the conformational change required for ADP/ATP exchange.

Synthetic Strategy: The Convergent Approach

While E.J. Corey completed the first total synthesis in 1984 [1], modern approaches (Shindo, 2009; Ley, 2011) utilize convergent synthesis . This is superior for analog generation because it allows researchers to modify specific fragments (e.g., the methoxy core) without rebuilding the entire chain.

Retrosynthetic Analysis (The "Shindo" Strategy)

We disconnect the molecule into three distinct fragments to be coupled via transition-metal catalysis and olefination.

-

Fragment A (Left Wing): C1–C8 segment containing the methoxy group.

-

Fragment B (Middle Linker): C9–C17 segment (the diene spacer).

-

Fragment C (Right Wing): C18–C22 segment containing the branched carboxylic acid.

Figure 2: Convergent retrosynthesis allowing modular modification of the BA backbone.

Detailed Experimental Protocol (Fragment Coupling)

This protocol focuses on the critical Suzuki-Miyaura coupling and Julia-Kocienski olefination steps, which assemble the full carbon skeleton. This method assumes the prior preparation of the three fragments (A, B, C) as described by Shindo et al. [2].

Reagents & Parameters Table

| Reagent | Role | Molar Eq. | Conditions |

| Fragment A (Sulfone) | Electrophile (Julia) | 1.0 | -78°C, THF |

| Fragment B (Aldehyde) | Nucleophile precursor | 1.2 | -78°C to RT |

| NaHMDS | Base (Strong) | 1.3 | Deprotonation of sulfone |

| Pd(PPh3)4 | Catalyst | 0.05 | Suzuki Coupling |

| TlOEt (Thallium Ethoxide) | Base (Suzuki) | 1.5 | Activates Boronate |

| Fragment C (Iodide) | Electrophile (Suzuki) | 1.1 | RT, THF/H2O |

Step-by-Step Workflow

Phase 1: Construction of the C1-C17 Backbone (Julia-Kocienski)

Rationale: The Julia-Kocienski reaction is selected here because it provides high E-selectivity for the newly formed double bond, crucial for biological activity.

-

Preparation: In a flame-dried flask under Argon, dissolve Fragment A (containing the benzothiazolyl sulfone moiety) in anhydrous THF.

-

Deprotonation: Cool to -78°C. Add NaHMDS (Sodium bis(trimethylsilyl)amide) dropwise. The solution will turn bright yellow/orange, indicating the formation of the sulfonyl carbanion. Stir for 30 minutes.

-

Addition: Cannulate a solution of Fragment B (the aldehyde) in THF into the reaction mixture slowly over 10 minutes.

-

Elimination: Allow the mixture to warm to room temperature naturally over 4 hours. The spontaneous elimination of SO2 and the benzothiazole byproduct occurs, yielding the alkene.

-

Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the C1-C17 intermediate .

Phase 2: Final Assembly (Suzuki-Miyaura Coupling)

Rationale: The C17-C18 bond formation is sensitive. Suzuki coupling is mild and tolerates the carboxylic esters present in the fragments.

-

Setup: Dissolve the C1-C17 intermediate (now functionalized as a boronic ester at C17) and Fragment C (vinyl iodide) in degassed THF/Water (10:1).

-

Catalysis: Add TlOEt (Thallium ethoxide) followed by Pd(PPh3)4 .

-

Note: TlOEt is toxic but often gives superior yields in complex polyene couplings compared to carbonate bases. If safety is a concern, Cs2CO3 can be substituted but may lower yield.

-

-

Reaction: Stir at room temperature for 12 hours in the dark (to prevent photo-isomerization of the polyene chain).

-

Hydrolysis: The resulting tri-ester must be saponified. Treat with LiOH (3.0 eq) in THF/MeOH/H2O at 0°C for 6 hours.

-

Isolation: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc. The final product is Bongkrekic Acid .[5][7]

Analog Design & Structure-Activity Relationships (SAR)

Recent studies [3, 4] have mapped the pharmacophore of BA. If you are developing analogs to reduce toxicity or improve solubility, adhere to these rules:

The "Three-Acid" Rule

The most critical finding is that all three carboxylic acid groups are essential .

-

Experiment: Methylation of any single carboxyl group (C1, C22, or the C20 branch) results in a >90% loss of anti-apoptotic activity.

-

Implication: The molecule likely acts as a "tripod" clamp on the cationic residues within the ANT binding pocket (Arg/Lys rich regions).

Chain Length Sensitivity

Truncated analogs (shortening the polyene chain) lose potency. The distance between the C1 acid and the C20 acid must be maintained (~18–20 Å) to span the ANT binding site.

Isomerization (Iso-Bongkrekic Acid)

Under basic conditions, BA isomerizes to Iso-bongkrekic acid .

-

Structural Change: Z to E isomerization at the C20 double bond.

-

Activity: Iso-BA retains ANT binding capability but often with slightly altered kinetics. It is a common impurity in synthetic preparations.

Safety & Handling (Critical)

Bongkrekic Acid is a lethal mitochondrial toxin. [2][8]

-

LD50: ~3.16 mg/kg (mouse, p.o.).[9]

-

Human Lethality: Doses as low as 1–2 mg can be fatal.

-

Handling Protocols:

-

No Sharps: Never use needles with BA solutions to avoid accidental injection.

-

Double Glove: Nitrile gloves (double layer). BA is lipophilic and can penetrate skin.

-

Inactivation: Standard autoclaving does NOT destroy BA (it is heat stable). Glassware must be treated with strong bleach (NaOCl) or piranha solution to oxidatively degrade the polyene chain before washing.

-

References

-

Corey, E. J., & Tramontano, A. (1984).[5][10] Total synthesis of bongkrekic acid.[1][5][7][10][11][12][13] Journal of the American Chemical Society, 106(2), 462–463.[5] Link

-

Sato, Y., Aso, Y., & Shindo, M. (2009).[5] Efficient synthesis of bongkrekic acid: Three-component convergent strategy. Tetrahedron Letters, 50(28), 4164–4166.[5] Link[5]

-

Francais, A., Leyva, A., Etxebarria-Jardi, G., & Ley, S. V. (2010).[5][11] Total Synthesis of the Anti-Apoptotic Agents Iso- and Bongkrekic Acids.[5][7][11][12] Organic Letters, 12(2), 340–343.[5] Link

-

Shindo, M., et al. (2012). Molecular design, synthesis, and evaluation of novel potent apoptosis inhibitors inspired from bongkrekic acid.[12][13] Chemical Research in Toxicology, 25(11). Link

-

Anwar, M., et al. (2017).[5] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[4][5] Journal of Medical Toxicology, 13(2), 173–179.[5] Link

Sources

- 1. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Epidemiology of foodborne bongkrekic acid poisoning outbreaks in China, 2010 to 2020 | PLOS One [journals.plos.org]

- 10. acs.org [acs.org]

- 11. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular design, synthesis, and evaluation of novel potent apoptosis inhibitors inspired from bongkrekic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Mechanistic Profile of Bongkrekic Acid Ammonium Salt

Executive Summary

Bongkrekic Acid (BA) is a potent respiratory toxin and a critical molecular probe in mitochondrial physiology. Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, it functions as a specific, high-affinity inhibitor of the Adenine Nucleotide Translocator (ANT) .[1]

While the free acid form is lipophilic and poorly soluble in aqueous media, the Ammonium Salt (specifically the triammonium species) is the preferred reagent for biological applications due to its enhanced solubility and stability in physiological buffers. This guide provides a definitive technical reference for the physicochemical characterization, handling, and experimental application of Bongkrekic Acid Ammonium Salt.

Part 1: Chemical Identity & Stoichiometry

Crucial Insight: Researchers often conflate the properties of the free acid with the ammonium salt. For precise molar dosing, the molecular weight difference must be accounted for. BA is a tricarboxylic acid; the commercial "ammonium salt" is typically the triammonium form.

| Property | Free Acid | Triammonium Salt |

| CAS Number | 11076-19-0 | 1177154-51-6 (Generic/Salt) |

| Formula | ||

| Molecular Weight | 486.61 g/mol | ~537.7 g/mol |

| Appearance | Colorless oil / White solid | White to beige lyophilized solid |

| pKa Values | 3.94, 4.48, 4.99 (Carboxyls) | N/A (Already ionized) |

| Solubility (Water) | Poor (< 0.1 mg/mL) | Good (> 1 mg/mL) |

| Solubility (DMSO) | Soluble | Soluble |

Structural Features:

-

Polyketide Backbone: Highly unsaturated structure containing 7 double bonds.

-

Functional Groups: Three carboxylic acid groups responsible for the salt formation and mitochondrial targeting.

-

Chromophores: Conjugated double bonds confer UV absorption but also photosensitivity.

Part 2: Mechanism of Action (The Biological Interface)

Expertise Note: Unlike Atractyloside (ATR) or Carboxyatractyloside (CAT), which bind to the ANT in the cytosolic (c-state) conformation, Bongkrekic Acid permeates the inner mitochondrial membrane (IMM) and binds to the ANT in the matrix (m-state) conformation.[2]

Thermodynamic Locking

BA acts as a "conformational lock." By binding to the m-state, it prevents the reorientation of the carrier site to the cytosolic side, effectively halting the ADP/ATP exchange. This inhibition is uncompetitive with respect to extracellular ADP but tight-binding in nature.

Pathway Visualization

The following diagram illustrates the specific locking mechanism of BA compared to physiological transport.

Caption: Figure 1. Mechanism of ANT inhibition. BA crosses the IMM and locks the transporter in the matrix-facing (m-state), preventing ADP uptake.

Part 3: Physicochemical Stability & Handling

Stability Profile

-

Thermal Stability: The ammonium salt is remarkably heat-stable. It withstands boiling (100°C) for short periods, which explains its persistence in contaminated fermented foods (e.g., Tempe bongkrek).

-

pH Sensitivity: Stable in neutral and alkaline solutions (pH > 7). In acidic conditions (pH < 4), the salt converts to the free acid, which may precipitate out of aqueous solution.

-

Photostability: CRITICAL. The conjugated polyene structure is sensitive to UV light. Prolonged exposure causes isomerization or degradation.

-

Protocol: Handle in amber vials; avoid direct sunlight.

-

Storage Recommendations

-

Stock Solution (10 mM): Dissolve in 0.01 M Tris-OH (pH 7.5) or DMSO.[3] Store at -20°C.

-

Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.

-

Part 4: Analytical Characterization (HPLC-MS/MS)

For validation of purity or detection in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Detection Parameters:

-

Ionization: Electrospray Ionization (ESI), Negative Mode.[5]

-

Precursor Ion: m/z 485.2

(Corresponds to the free acid anion). -

Key Transitions:

-

Quantifier: 485.2

441.2 (Loss of -

Qualifier: 485.2

397.2 (Loss of

-

Analytical Workflow

Caption: Figure 2. Optimized LC-MS/MS workflow. Ammonia is used during extraction to ensure solubility, while acidic LC mobile phase sharpens peaks.

Part 5: Experimental Protocol

Preparation of 10 mM Stock Solution

This protocol ensures the correct pH for stability and solubility.

-

Weighing: Accurately weigh 1.0 mg of Bongkrekic Acid Ammonium Salt.

-

Calculation:

.

-

-

Solvent Choice:

-

Option A (Biological Assays): Add 186

L of 0.01 M Tris buffer (pH 7.5) . Vortex gently. -

Option B (Chemical Storage): Add 186

L of DMSO .

-

-

Verification: Measure UV absorbance at 267 nm (Methanol dilution) to verify concentration using

.

Mitochondrial Respiration Assay (Self-Validating)

To confirm biological activity (ANT inhibition):

-

System: Isolated rat liver mitochondria (0.5 mg protein/mL).

-

Substrate: Succinate (5 mM) + Rotenone (2

M). -

State 3 Induction: Add ADP (200

M). Observe rapid oxygen consumption. -

Inhibition: Add Bongkrekic Acid (2-5

M final) .-

Expected Result: Immediate cessation of State 3 respiration (flat line).

-

Control: Add Oligomycin (ATP synthase inhibitor) to a separate run; BA should inhibit respiration even if added after uncouplers in some contexts, but primarily it blocks ADP entry.

-

Validation: If respiration continues, the BA has degraded (likely UV damage) or the mitochondria are damaged (leaky IMM).

-

References

-

Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[6][7][8] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][8][9][10] Journal of Biological Chemistry, 245(6), 1319–1326.[6] Link

-

Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[11] Journal of Medical Toxicology, 13(2), 173–179.[11] Link

-

Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021. Link

-

TargetMol. Bongkrekic Acid (Ammonium Salt) Product Data. Link

-

Cayman Chemical. Bongkrekic Acid Technical Information. Link

Sources

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid as a Threat to Food Safety | Encyclopedia MDPI [encyclopedia.pub]

- 3. BONGKREKIC ACID | 11076-19-0 [chemicalbook.com]

- 4. Bongkrekic acid | P2X Receptor | PAD | ERK | p38 MAPK | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. jfda-online.com [jfda-online.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Bongkrekic acid | CAS 11076-19-0 | TargetMol | Biomol.com [biomol.com]

Technical Whitepaper: Solubilization and Handling of Bongkrekic Acid Ammonium Salt

Executive Summary

Bongkrekic Acid (BA) is a potent respiratory toxin and a critical tool in mitochondrial research.[1][2] While the free acid form is highly lipophilic and practically insoluble in water, the ammonium salt form (specifically the triammonium salt) is engineered for enhanced aqueous solubility and stability.[1][2]

This guide addresses a common pain point in mitochondrial toxicity studies: the safe and effective solubilization of BA ammonium salt. Improper handling leads to compound precipitation ("crashing out") in aqueous media, inconsistent biological data, or severe safety hazards.[1][2] This document provides validated protocols for dissolving BA in DMSO and water, supported by mechanistic insights into its interaction with the Adenine Nucleotide Translocase (ANT).[1][2]

Part 1: Physicochemical Profile[1][3]

Understanding the molecule's structure is prerequisite to mastering its solubility. BA is a polyunsaturated tricarboxylic acid.

| Property | Description |

| Chemical Name | Bongkrekic Acid (Ammonium Salt) |

| Core Structure | Long-chain unsaturated fatty acid derivative with three carboxylic acid groups.[1][2][3] |

| Molecular Weight | ~486.6 g/mol (Free Acid); ~537.7 g/mol (Triammonium Salt) |

| Appearance | Colorless to white solid (often supplied as a solution to prevent inhalation toxicity).[1][2] |

| pKa Values | ~3.9, 4.5, 5.0 (Carboxylic acid protons).[1][2] |

| Critical Constraint | pH Sensitivity. Below pH 7.0, the ammonium salt may protonate back to the free acid, drastically reducing aqueous solubility.[1] |

Solubility Data Matrix

The following data represents the solubility limits for the ammonium salt form.

| Solvent | Solubility Limit | Stability | Application Notes |

| DMSO | > 50 mg/mL | High (Months at -20°C) | Preferred for primary stock solutions.[1][2] Miscible. |

| Water | > 10 mg/mL * | Moderate (Hydrolysis risk) | Strictly pH dependent.[1][2] Must use alkaline buffer (e.g., 10 mM Tris, pH 7.5).[1][2] |

| Ethanol | > 50 mg/mL | High | Rapid evaporation risk; concentration verification required. |

| PBS (pH 7.4) | ~ 1–5 mg/mL | Low to Moderate | High salt concentration in PBS can induce precipitation at high [BA].[1][2] |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Note: While water soluble, BA ammonium salt should never be dissolved in unbuffered water (which can be slightly acidic due to dissolved CO2).[1] Always use a buffered solution (pH > 7.5).[1][2]

Part 2: Mechanism of Action (The "Why")[2][3]

We solubilize BA to inhibit the Adenine Nucleotide Translocase (ANT) .[2] Unlike Atractyloside (which locks ANT in the cytosolic-facing 'c' state), BA permeates the inner mitochondrial membrane (IMM) and binds to ANT from the matrix side, locking it in the 'm' state.[1][2]

This unique mechanism dictates our solvent choice: the vehicle must allow BA to permeate the cell membrane (if using whole cells) or the outer mitochondrial membrane (isolated mitochondria).[1][2]

Diagram 1: Mechanism of ANT Inhibition

The following diagram illustrates the specific binding modality of BA, preventing ADP/ATP exchange.

Caption: BA crosses the IMM and binds ANT on the matrix face, locking it in the 'm-state' and halting oxidative phosphorylation.

Part 3: Solubilization & Handling Protocols

Safety Pre-Requisite

DANGER: Bongkrekic acid is a lethal mitochondrial toxin (LD50 ~0.68–6.8 mg/kg in mice).[1][2][3] There is no specific antidote.[4]

-

Engineering Controls: Always handle dry powder or concentrated stocks in a Class II Biosafety Cabinet.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

Protocol A: Preparation of Primary Stock (DMSO)

Best for: Long-term storage and cellular assays.[1][2]

-

Calculate: Determine the volume of DMSO required to reach a concentration of 10 mM .

-

Add Solvent: Add DMSO directly to the vial containing the solid.

-

Note: If the material is a film on the wall of the vial, vortex vigorously for 30 seconds.

-

-

Inspect: Ensure the solution is crystal clear.

-

Aliquot: Dispense into light-protective amber vials (prevent photodegradation).

-

Store: -20°C (Stable >2 years).

Protocol B: Preparation of Aqueous Stock

Best for: Isolated mitochondria assays where DMSO interference is a concern.[1]

-

Buffer Preparation: Prepare 10 mM Tris-HCl, pH 7.5 .

-

Crucial: Do NOT use water below pH 7.0.

-

-

Solubilization: Add the Tris buffer to the solid BA salt to achieve a concentration of 1 mg/mL (~1.8 mM) .

-

Mixing: Vortex gently. The ammonium salt should dissolve rapidly.

-

Verification: Check pH. If the pH drops below 7.0 due to the acidity of the compound, adjust carefully with 0.1 N NaOH.

-

Usage: Use immediately or freeze at -20°C. Avoid repeated freeze-thaw cycles for aqueous stocks.

Protocol C: The "Dropwise" Dilution Method (Cell Culture)

To prevent precipitation when adding the lipophilic BA to cell culture media:

-

Start with your 10 mM DMSO stock .

-

Prepare an intermediate dilution (10x working concentration) in PBS (pH 7.4) or culture media.

-

Technique: Add the DMSO stock dropwise to the vortexing PBS. Do not add PBS to the DMSO.

-

-

Add this intermediate solution to your cell culture wells.

-

Target: Final DMSO concentration should be < 0.1% to avoid solvent toxicity.

-

Diagram 2: Solubilization Decision Tree

Caption: Decision logic for solvent selection. DMSO is preferred for stability; Tris buffer is required for aqueous applications to maintain pH > 7.[1]

Part 4: Stability and Storage[1][3][6]

The ammonium salt is significantly more stable than the free acid, but it remains sensitive to environmental factors.[1]

-

Hydrolysis: In aqueous solutions, the ester bonds are relatively stable, but the salt equilibrium is volatile.[1] If the ammonia evaporates or the solution acidifies, the compound reverts to the free acid and precipitates.

-

Photodegradation: BA contains a conjugated triene system. Exposure to UV or intense white light can cause isomerization or degradation. Always protect from light.

-

Container: Use glass or high-quality polypropylene. Avoid polystyrene for long-term storage of DMSO stocks.[1]

References

-

Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][2][3] An inhibitor of the adenine nucleotide translocase of mitochondria.[4][5][6][7] Journal of Biological Chemistry, 245(6), 1319–1326.[1][3][4]

-

Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1][8]

-

Cayman Chemical. Bongkrekic Acid (ammonium salt) Product Information & Safety Data Sheet.

-

Sigma-Aldrich. Bongkrekic Acid Solution Datasheet.[1] [1][2][9]

Sources

- 1. Bongkrekic Acid | CAS 11076-19-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 13C28-Bongkrekic Acid | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bongkrekic acid | CAS 11076-19-0 | TargetMol | Biomol.com [biomol.com]

- 9. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability, Degradation Kinetics, and Analysis of Bongkrekic Acid

Topic: Stability and Degradation of Bongkrekic Acid in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans).[1][2] Historically associated with fermented coconut and corn products in Southeast Asia, BA has gained renewed global attention due to recent high-profile food safety incidents.

For researchers and analytical scientists, BA presents a unique challenge: it is thermally stable yet photochemically reactive, and its solubility is highly pH-dependent. This guide provides a definitive technical overview of the physicochemical stability, degradation mechanisms, and validated protocols for the handling and analysis of BA in solution.

Core Mechanism of Toxicity

BA is a specific, irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT) .[2] By fixing the ANT carrier in the "m" state (matrix-facing), it blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to the cessation of oxidative phosphorylation and rapid cell death.

Physicochemical Profile

| Property | Description |

| IUPAC Name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |

| Molecular Formula | C₂₈H₃₈O₇ |

| Molecular Weight | ~486.6 g/mol |

| Structure | Highly unsaturated tricarboxylic fatty acid with a conjugated polyene system.[1][2][3][4] |

| pKa | ~4.0 – 5.0 (Contains 3 carboxylic acid groups). |

| Solubility | Soluble: DMSO (100 mg/mL), Methanol, Ethanol, Alkaline aqueous solutions (pH > 7.5).Insoluble: Acidic aqueous solutions (precipitates), Hexane. |

| Appearance | Colorless to light yellow amorphous solid or oil. |

Stability and Degradation Kinetics

Understanding the stability profile of BA is critical for accurate quantification and experimental reproducibility.

Thermal Stability

BA is highly thermally stable .

-

Boiling: It resists degradation at 100°C (boiling point of water) and even higher temperatures typically used in food processing (e.g., autoclaving).

-

Implication: Cooking contaminated media does not inactivate the toxin.

-

Storage: Solid standards are stable at -20°C for >2 years.

Photostability (Light Sensitivity)

BA is photosensitive due to its extensive conjugated double-bond system.

-

Mechanism: Ultraviolet (UV) irradiation triggers cis-trans isomerization and potential oxidative cleavage of the polyene chain.

-

Protocol: All solutions must be handled under low-light conditions or in amber glassware.

pH Sensitivity

BA exhibits a binary stability profile based on pH:

-

Neutral/Alkaline (pH > 7): High stability. The tricarboxylate form is soluble and chemically stable.

-

Acidic (pH < 5):

-

Solubility: Rapid protonation of the carboxyl groups leads to precipitation in aqueous media.

-

Chemical Instability: Prolonged exposure to strong acids can catalyze isomerization to Isobongkrekic Acid (iBKA) or lactonization.

-

Degradation Pathway: Isomerization

The primary degradation pathway for BA is isomerization.

-

Isobongkrekic Acid (iBKA): A naturally occurring and degradation-induced isomer. It differs in the configuration of the dicarboxylic acid end (cis vs. trans).[4][7][8]

-

Toxicity: iBKA is significantly less toxic than BA (affinity for ANT is reduced by ~2-5 fold).

-

Detection: BA and iBKA have identical molecular weights (486 Da) but distinct retention times in HPLC.

Visualizing the Mechanism and Stability

The following diagram illustrates the toxicity mechanism and the environmental factors influencing BA stability.

Caption: Figure 1: Mechanism of action (Red path) and stability factors (Dashed lines). Note that heat does not degrade BA, while UV light and Acid drive isomerization or precipitation.

Analytical Methodologies

Accurate quantification requires separating BA from its isomers and matrix interferences. The current gold standard is LC-MS/MS .[9]

Sample Preparation Protocol

Objective: Solubilize BA while removing protein/lipid interferences.

-

Homogenization: Weigh 1.0 g of sample (e.g., fermented flour, plasma).

-

Extraction: Add 10 mL of 80% Methanol / 20% Water .

-

Note: Ensure the extraction solvent is neutral or slightly alkaline (add 1% NH₄OH if necessary) to ensure BA is in its soluble carboxylate form.

-

-

Ultrasonication: Sonicate for 20 minutes at room temperature.

-

Centrifugation: 8,000 rpm for 10 minutes. Collect supernatant.

-

Clean-up (Optional but Recommended): Pass through an HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridge.

-

Condition: Methanol -> Water.

-

Load: Supernatant.

-

Wash: 5% Methanol.

-

Elute: 100% Methanol.

-

-

Filtration: Filter through a 0.22 µm PTFE membrane before injection.

LC-MS/MS Parameters

Objective: Sensitive detection and separation of BA from iBKA.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Strong retention of hydrophobic fatty acid chain. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Acetate | Acidic pH keeps BA protonated for better retention on C18. |

| Mobile Phase B | Acetonitrile / Methanol (95:5) | Organic elution solvent. |

| Ionization | ESI Negative Mode (ESI-) | Carboxylic acid groups ionize readily to [M-H]⁻. |

| Precursor Ion | m/z 485.2 | [M-H]⁻ ion. |

| Quantifier Ion | m/z 441.2 | Loss of CO₂ (Decarboxylation). |

| Qualifier Ions | m/z 397.2, 121.0 | Characteristic fragments. |

Experimental Workflow: Stability Testing

The following Graphviz diagram outlines a self-validating workflow for testing BA stability in new solvents or matrices.

Caption: Figure 2: Step-by-step workflow for validating BA stability in experimental matrices.

Best Practices for Handling & Storage

To ensure data integrity and safety, adhere to these "Golden Rules":

-

Solvent Choice: Always prepare stock solutions in 100% Methanol or DMSO . Avoid storing BA in water for long periods, especially acidic water.

-

Temperature: Store stock solutions at -20°C . Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Glassware: Use amber glass vials to prevent UV-induced isomerization.

-

Safety: BA is lethal.[6][10][11] Handle in a biosafety cabinet. Inactivate spills with 10% bleach (oxidizes the polyene chain) followed by solvent wash.

References

-

Mechanism of Action: Anwar, M., et al. "Bongkrekic acid—a review of a lesser-known mitochondrial toxin."[5] Journal of Medical Toxicology, 2017. Link

-

Chemical Structure & Isomerization: Lau, K., et al. "Bongkrekic Acid Poisoning: A Review."[10][11] Safety, 2024.[5][12] (Details on cis-trans isomerization and iBKA).

-

Analytical Detection: Chinese National Standard GB 5009.189-2016. "Determination of Bongkrekic Acid in Foods."[3][9][10][11][12][13] (Standard LC-MS/MS protocols).[9][14]

-

Physicochemical Properties: PubChem. "Bongkrekic Acid Compound Summary." Link

-

Food Safety & Stability: Centre for Food Safety. "Bongkrekic Acid – Uncommon but Fatal Toxin in Certain Foods."[2][5][6][9][11] Link

Sources

- 1. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Severe bongkrekic acid poisoning caused by eating spoiled Auricularia auricula: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bongkrekic Acid Poisoning Associated with Burkholderia gladioli: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

Mechanism of Adenine Nucleotide Translocase (ANT) Inhibition by Bongkrekic Acid

A Structural and Bioenergetic Technical Guide[1]

Executive Summary

Bongkrekic Acid (BKA) is a potent, specific inhibitor of the Adenine Nucleotide Translocase (ANT), the mitochondrial carrier responsible for the 1:1 exchange of cytosolic ADP for matrix ATP.[1] Unlike its counterpart Carboxyatractyloside (CAT), which locks the transporter in a cytosol-facing conformation, BKA traverses the inner mitochondrial membrane (IMM) to bind the matrix-facing (m-state) conformation.[2][1]

This guide details the structural mechanics of this "m-state locking" phenomenon, supported by recent crystallographic evidence (PDB: 6GCI).[2][1] It provides validated protocols for utilizing BKA as a tool to modulate the Mitochondrial Permeability Transition Pore (MPTP) and dissect mitochondrial bioenergetics.[2]

The Target: Adenine Nucleotide Translocase (ANT)[1][3]

The Alternating Access Mechanism

ANT operates via a "ping-pong" or alternating access mechanism. It does not form a continuous open channel; rather, it cycles between two major conformational states:[1]

-

Cytoplasmic-state (c-state): The substrate binding site faces the intermembrane space (IMS/cytosol).[2][1]

-

Matrix-state (m-state): The substrate binding site faces the mitochondrial matrix.[2]

This cycle is driven by the binding of ADP or ATP and the electrochemical gradient (

The Critical Role of Conformational Locking

Inhibitors of ANT are classified by which state they stabilize. This distinction is not merely academic; it dictates the downstream signaling effects, particularly regarding the MPTP.

-

CAT/Atractyloside: Locks the c-state . Promotes MPTP opening.

-

Bongkrekic Acid: Locks the m-state .[3] Inhibits MPTP opening.[4]

Structural Mechanism of Inhibition[6]

The "Locking" Mechanism

BKA is a branched, unsaturated tricarboxylic acid produced by Burkholderia gladioli pathovar cocovenenans.[1] Due to its lipophilic nature and weak acidity (pKa ~ 4.5–5.5), the protonated form can permeate the IMM.[1] Once in the alkaline matrix (pH ~ 7.8), it deprotonates and binds to the ANT.[1]

Key Structural Insights (Based on PDB 6GCI):

-

Binding Pocket: BKA binds deep within the central cavity of the ANT but only when the carrier is open to the matrix.

-

Steric Occlusion: The long hydrocarbon tail of BKA wedges into the hydrophobic pocket, preventing the helices from rearranging back to the c-state.

-

Hydrogen Bonding: The carboxylate groups of BKA form critical salt bridges with positively charged residues (specifically Arg79, Arg279 in bovine ANT isoforms) that normally coordinate the phosphate groups of ADP/ATP.

The Synergistic Effect of ADP

A unique feature of BKA pharmacology is its synergy with ADP .

-

CAT binding is competitive with ADP (both compete for the c-state).[2]

-

BKA binding is enhanced by ADP.[5]

Visualization: The ANT Conformational Cycle

The following diagram illustrates the alternating access mechanism and the specific inhibition points of BKA versus CAT.

Figure 1: The conformational cycle of ANT showing the distinct locking states of BKA (m-state) and CAT (c-state).[2][1]

Comparative Pharmacology

| Feature | Bongkrekic Acid (BKA) | Carboxyatractyloside (CAT) |

| Target Conformation | Matrix-state (m-state) | Cytosol-state (c-state) |

| Binding Site Location | Matrix side (transmembrane) | Cytosolic side (surface) |

| Effect on MPTP | Inhibitor (Prevents pore opening) | Activator (Promotes pore opening) |

| Interaction with ADP | Synergistic (ADP promotes binding) | Competitive (ADP competes for site) |

| Membrane Permeability | Permeable (protonated form) | Impermeable (requires specific conditions) |

| Kd (Affinity) | ~10–20 nM (highly specific) | < 5 nM (extremely tight) |

| Reversibility | Pseudo-irreversible (very slow off-rate) | Effectively irreversible |

Experimental Protocols

Protocol A: Mitochondrial Permeability Transition Pore (MPTP) Inhibition Assay

Objective: To validate MPTP inhibition by locking ANT in the m-state using BKA.[2] Principle: Ca²⁺ overload induces MPTP opening, causing mitochondrial swelling and absorbance decrease at 540 nm.[1] BKA prevents this swelling.[6]

Materials:

-

Assay Buffer: 200 mM Sucrose, 10 mM Tris-MOPS (pH 7.4), 1 mM Pi-Tris, 10 µM EGTA, 5 mM Succinate (Substrate).[2][1]

-

Bongkrekic Acid Stock: 5 mM in 10 mM Tris-buffer (Keep at -20°C).

-

Calcium Chloride: 10 mM stock.

Workflow:

-

Preparation: Dilute mitochondria to 0.5 mg/mL in Assay Buffer (2 mL volume) in a cuvette.

-

Baseline: Record absorbance at 540 nm (A540) for 60 seconds to establish stability.

-

Inhibitor Addition:

-

Induction: Add Ca²⁺ (pulse of 50–100 µM).

-

Measurement: Monitor A540 for 10–15 minutes.

Protocol B: Respiration Inhibition (State 3 Blockade)

Objective: To confirm functional ANT blockade.

-

Setup: Clark-type oxygen electrode or Seahorse XF Analyzer.

-

Substrate: Add Glutamate/Malate (5 mM/5 mM).

-

State 2: Monitor basal respiration.

-

State 3 Induction: Add ADP (200 µM). Observe rapid O₂ consumption.

-

Inhibition: Add BKA (5 µM).

Visualization: Experimental Workflow

Figure 2: Decision tree for MPTP Swelling Assay showing the protective effect of BKA.

Therapeutic & Toxicological Implications[2]

Toxicity (Bongkrekic Acid Poisoning)

Historically, BKA is known for lethal food poisoning outbreaks (e.g., from fermented coconut tempe bongkrek) in Indonesia.[2][1]

-

Mechanism of Death: Acute failure of aerobic respiration. Cells switch to glycolysis, leading to massive lactic acidosis, hypoglycemia, and multi-organ failure (brain and heart are most vulnerable).[2][1]

-

LD50: Highly toxic; LD50 in mice is ~1–3 mg/kg.

Therapeutic Potential

Despite its toxicity, BKA is a vital research tool for studying Ischemia-Reperfusion (I/R) Injury .[2][1]

-

Rationale: During ischemia, mitochondria accumulate Ca²⁺.[1] Upon reperfusion, the MPTP opens, leading to cell death.[1]

-

Application: BKA prevents MPTP opening.[6][7] In controlled ex vivo models (e.g., Langendorff heart perfusion), low-dose BKA has been shown to reduce infarct size by preventing the transition of ANT to the c-state, thereby stabilizing the inner membrane.[1]

References

-

Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[2][1][8] An inhibitor of the adenine nucleotide translocase of mitochondria.[9][4][5][8][10][11] Journal of Biological Chemistry, 245(6), 1319–1326.[2][1][4] Link

-

Ruprecht, J. J., et al. (2019). The molecular mechanism of transport by the mitochondrial ADP/ATP carrier.[1] Cell, 176(3), 435-447.[2][1] (Describes the m-state structure PDB: 6GCI). Link[2][1]

-

Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(10), 1978-2021.[2][1] Link

-

Halestrap, A. P., & Brenner, C. (2004). The permeability transition pore complex: a target for apoptosis regulation by caspases and Bcl-2-related proteins.[2][1] Biochimie, 86(11), 871-874.[2][1] Link

-

Anwar, M., et al. (2017). Inhibition of adenine nucleotide translocase in the mitochondrial matrix membrane by bongkrekic acid.[1][11] ResearchGate.[11] Link

Sources

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 3. rcsb.org [rcsb.org]

- 4. Inhibition of the Mitochondrial Permeability Transition for Cytoprotection: Direct versus Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Bongkrekic Acid Modulation of Mitochondrial Permeability Transition

Executive Summary

Bongkrekic Acid (BKA) is a specific, high-affinity ligand for the Adenine Nucleotide Translocator (ANT). Unlike general mitochondrial toxins, BKA functions as a mechanistic probe by freezing ANT in the matrix-facing ("m") conformation . This action effectively inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP), preventing the collapse of the mitochondrial membrane potential (

This guide details the mechanistic rationale for using BKA to distinguish mPTP-driven pathology from other forms of mitochondrial dysfunction. It provides a validated protocol for the Mitochondrial Swelling Assay , the gold-standard method for quantifying mPTP kinetics.

Mechanistic Foundation: The ANT "m-State" Lock

To utilize BKA effectively, one must understand its specific interaction with ANT. The mPTP is a high-conductance channel whose exact molecular identity remains a subject of debate (involving ANT, ATP Synthase dimers, and Cyclophilin D). However, ANT's regulatory role is undisputed.

Conformational Gating

ANT cycles between two primary states to transport ADP/ATP:

-

c-state (Cytosolic-facing): The binding site faces the intermembrane space. This state is stabilized by Atractyloside (ATR) and is associated with mPTP opening .

-

m-state (Matrix-facing): The binding site faces the matrix.[1] This state is stabilized by Bongkrekic Acid (BKA) .[2]

Crucial Insight: The mPTP opens preferentially when ANT is in the c-state (or during the c-to-m transition). By locking ANT in the m-state, BKA acts as a potent pore desensitizer , increasing the calcium threshold required to trigger permeability transition.

Mechanism of Action Diagram

Figure 1: BKA locks ANT in the m-state, preventing the conformational shift necessary for mPTP formation, contrasting with ATR which promotes the c-state and pore opening.

Experimental Utility: When to use BKA

BKA is not merely an inhibitor; it is a diagnostic tool.

| Application | Role of BKA | Interpretation |

| Ischemia-Reperfusion | Pre-treatment | If BKA reduces infarct size, the damage is ANT/mPTP-dependent. |

| Cell Death Typing | Differentiation | BKA inhibits necrotic swelling but typically delays, rather than stops, pure apoptosis (which relies on Bax/Bak). |

| Mitochondrial Swelling | Negative Control | Used alongside Cyclosporin A (CsA) to confirm that swelling is due to mPTP and not non-specific membrane rupture. |

Protocol: Mitochondrial Swelling Assay

This protocol measures the decrease in light scattering (absorbance) as mitochondria swell due to water influx following mPTP opening.

Reagents & Buffer Systems

-

Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 1 mg/mL BSA (fatty acid free), pH 7.4.

-

Expert Note: BSA is critical to sequester free fatty acids which can artificially sensitize the pore.

-

-

Assay Buffer (Swelling Buffer): 120 mM KCl, 10 mM HEPES, 5 mM Succinate (substrate), 1 mM Phosphate, 10 µM EGTA, pH 7.4.

-

Note: Do not use BSA in the assay buffer as it may bind the added hydrophobic drugs.

-

-

Bongkrekic Acid Stock: Dissolve in 0.1 M Tris-OH or dilute ammonia (pH > 7.0).

-

Stability Warning: BKA is unstable at acidic pH. Ensure the vehicle is slightly alkaline.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the BKA-modulated swelling assay.

Step-by-Step Methodology

-

Preparation: Isolate liver or heart mitochondria via differential centrifugation. Keep on ice.

-

Baseline Setup: Dilute mitochondria to 0.5 mg/mL in Assay Buffer in a cuvette or 96-well plate.

-

Self-Validation: The initial Absorbance (A540) should be stable (approx 0.8 - 1.0 OD). If drifting downward before Ca2+ addition, mitochondria are already damaged.

-

-

BKA Treatment: Add BKA (final concentration 5–20 µM ) to the experimental group.

-

Control: Add vehicle (buffer/solvent) to the control group.

-

Positive Control (Optional): Add Cyclosporin A (1 µM).

-

-

Incubation: Incubate for 2–5 minutes . This allows BKA to penetrate the matrix and lock ANT.

-

Induction: Add a bolus of CaCl2 (typically 50–200 µM , titrated to the specific tissue sensitivity).

-

Measurement: Monitor A540 continuously for 10–20 minutes.

-

Result: Control mitochondria will swell (rapid decrease in A540). BKA-treated mitochondria should maintain A540 (inhibition of swelling).

-

Data Interpretation & Troubleshooting

Expected Results Table

| Treatment | Agent | Effect on ANT | Swelling Response (A540) |

| Control | Ca2+ only | Cycling | Rapid Decrease (Pore Open) |

| Inhibitor | BKA + Ca2+ | Locked (m-state) | Stable / Slow Decrease (Pore Closed) |

| Inhibitor | CsA + Ca2+ | CypD Inhibition | Stable / Slow Decrease (Pore Closed) |

| Activator | ATR + Ca2+ | Locked (c-state) | Accelerated Decrease (Sensitized) |

Troubleshooting

-

No Inhibition with BKA:

-

pH Issue: Was the BKA stock acidic? It degrades rapidly.

-

Incubation Time: BKA must cross the inner membrane to act on the matrix side of ANT. Ensure at least 2 minutes of pre-incubation.

-

-

High Background Swelling:

Safety Warning

Bongkrekic Acid is a lethal mitochondrial toxin. It caused the historical "Tempe Bongkrek" poisonings. It stops ATP synthesis by preventing ADP entry into the matrix.[5]

-

Handling: Use gloves, safety glasses, and work in a fume hood.

-

Disposal: Treat as hazardous chemical waste.

References

-

Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[5][6][7][8][9][10] Journal of Biological Chemistry, 245(6), 1319–1326.

-

Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 78, 129–141.

-

Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.[8] Biomolecules, 14(9), 1159.[11]

-

Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426, 39–44.

-

Bonora, M., et al. (2022). The mitochondrial permeability transition pore.[3][11] Nature Reviews Molecular Cell Biology, 23, 453–478.

Sources

- 1. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vaia.com [vaia.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Mitochondrial Toxin: A Technical Guide to the Structure-Activity Relationship of Bongkrekic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract